3-(Boc-amino)-5-trifluoromethyl-pyridine
Overview
Description
“3-(Boc-amino)-5-trifluoromethyl-pyridine” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and it’s often used in the context of amino functions . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is generally conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of Boc compounds, including “3-(Boc-amino)-5-trifluoromethyl-pyridine”, can be determined by methods such as X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen has been noticed in Boc compounds .
Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis . This is in contrast to benzyl carbamates, which require significantly stronger acidic conditions for their deprotection . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Boc-amino)-5-trifluoromethyl-pyridine” can be evaluated using methods such as density functional theory (DFT) . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as a nonlinear optical (NLO) material .
Scientific Research Applications
Peptide Synthesis
3-(Boc-amino)-5-trifluoromethyl-pyridine: is widely used in peptide synthesis. The Boc group serves as a protective group for amines, preventing unwanted side reactions during the coupling of peptide chains. This compound, with its trifluoromethyl group, can introduce fluorinated side chains into peptides, which can significantly alter the peptide’s properties, such as its metabolic stability and membrane permeability .
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino-pyridine derivative is a valuable intermediate. It can be used to synthesize a variety of biologically active molecules, including enzyme inhibitors and receptor antagonists. The trifluoromethyl group is particularly important as it can increase the compound’s lipophilicity, aiding in cell membrane penetration .
Green Chemistry
The compound exemplifies the principles of green chemistry, particularly in the context of Boc protection. It allows for chemoselective protection of amines without the need for catalysts or solvents, making the process more eco-friendly and sustainable. This is crucial for industries looking to reduce their environmental footprint .
Chemical Intermediate
As a chemical intermediate, 3-(Boc-amino)-5-trifluoromethyl-pyridine is used in the synthesis of more complex molecules. Its dual functional groups (Boc-protected amine and trifluoromethyl-pyridine) make it a versatile building block for constructing a wide range of compounds with diverse chemical properties .
Material Science
In material science, this compound can be used to modify the surface properties of materials. The introduction of fluorinated pyridine rings can lead to the development of materials with unique properties like hydrophobicity, which is valuable in creating non-stick coatings and other specialized materials .
Analytical Chemistry
In analytical chemistry, 3-(Boc-amino)-5-trifluoromethyl-pyridine can be used as a standard or reagent in various chromatographic techniques. Its distinct chemical structure allows it to serve as a reference compound in methods such as HPLC or GC-MS, aiding in the identification and quantification of similar compounds .
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPSEZVIVLPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-5-trifluoromethyl-pyridine | |
CAS RN |
1187055-61-3 | |
Record name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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